Penicillamine

Descripción

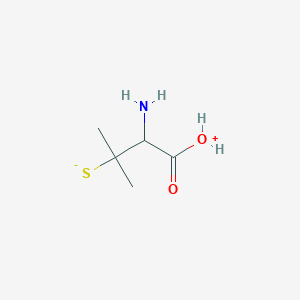

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNCNSJFMMFHPL-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037069 | |

| Record name | D-Penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |

| Record name | Penicillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D)-PENICILLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

771431-20-0, 52-67-5 | |

| Record name | D-Valine, 3-mercapto-, labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-PENICILLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

202-206 °C | |

| Record name | Penicillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D)-PENICILLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Penicillamine's Copper Chelation: A Deep Dive into the Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Penicillamine, a disease-modifying antirheumatic drug (DMARD), has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Its therapeutic efficacy is primarily attributed to its function as a chelating agent, binding to excess copper and facilitating its excretion from the body. This technical guide provides a comprehensive examination of the core mechanism of this compound in copper chelation. It delves into the chemical interactions, pharmacokinetic parameters, and the physiological consequences of copper removal. Detailed experimental protocols for assessing chelation efficacy and quantifying this compound and copper are provided, alongside quantitative data on binding affinities and clinical effectiveness. Visualizations of the chelation pathway and experimental workflows are included to offer a clear and detailed understanding for researchers, scientists, and professionals in drug development.

Introduction

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase essential for biliary copper excretion and incorporation of copper into ceruloplasmin.[1] The resulting accumulation of copper, primarily in the liver and brain, leads to severe hepatic and neurological dysfunction. The primary therapeutic strategy for Wilson's disease is to remove excess copper and prevent its re-accumulation.

This compound, a sulfhydryl-containing amino acid, was one of the first effective oral therapies for Wilson's disease.[2] Its mechanism of action revolves around its ability to form stable, soluble complexes with copper, which are then readily excreted in the urine.[2] This guide will explore the intricacies of this process, from the molecular interactions to the clinical outcomes.

The Chemical Basis of Copper Chelation by this compound

The chelating activity of this compound is conferred by its functional groups: a sulfhydryl (-SH), an amino (-NH2), and a carboxyl (-COOH) group. These groups can act as ligands, donating lone pairs of electrons to a central copper ion to form a stable, heterocyclic ring structure known as a chelate.

A key aspect of this compound's interaction with copper is its ability to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[3] In the process of chelation, this compound itself is oxidized to D-penicillamine disulfide.[4] This reduction is significant because the resulting Cu⁺ ion has a different coordination chemistry and can be more readily complexed by the thiol group of this compound. The formation of the this compound-copper complex involves the binding of copper by the sulfhydryl and amino groups.[2]

The stability of the formed complex is crucial for effective chelation. The stability constant (log β) is a quantitative measure of the affinity between a ligand and a metal ion. For the mononuclear Cu(I) complex with this compound, a stability constant (log β122) of 39.18 has been reported, indicating a very strong and stable complex.[5] However, it's noteworthy that some studies suggest this compound has a lower binding affinity for copper compared to other chelators like trientine and 8-hydroxyquinolines.[3]

Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound is directly related to its ability to promote urinary copper excretion. The following tables summarize key quantitative data regarding this compound's interaction with copper and its clinical use.

Table 1: Physicochemical Properties and Binding Affinity of this compound

| Parameter | Value | Reference |

| Molar Mass | 149.21 g/mol | N/A |

| pKa (Carboxyl) | 1.8 | [6] |

| pKa (Amino) | 7.9 | [6] |

| pKa (Thiol) | 10.5 | [6] |

| Stability Constant (log β122) for Cu(I) complex | 39.18 | [5] |

Table 2: Pharmacokinetic Parameters of D-Penicillamine (800 mg dose)

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Plasma Elimination Half-life (t½β) | 62.7 ± 5.3 min | 60.7 ± 8.2 min | N/A |

| Plasma Clearance (Cl) | 560.7 ± 42.8 ml/min | N/A | N/A |

| Volume of Distribution (Vd) | 57.0 ± 9.3 L | N/A | N/A |

| 24h Urinary Excretion | 42.1% ± 6.2% | 21.2 ± 2.3% | N/A |

| Fraction of Absorption (f) | N/A | 41.2 ± 5.5% | N/A |

Table 3: Urinary Copper Excretion in Wilson's Disease Patients Treated with this compound

| Patient Group | Basal Pre-treatment Excretion (µ g/24h ) | Post-penicillamine Challenge Excretion (µ g/24h ) | Reference |

| Pre-symptomatic | 207.93 | >1600 | [7][8] |

| Hepatic | 465.75 | >1600 | [7][8] |

| Neurological | 305.58 | >1600 | [7][8] |

| Normal | < 50 | N/A | [9] |

Signaling Pathways and Logical Relationships

The interaction between this compound and copper is a direct chemical process rather than a complex signaling pathway. The following diagram illustrates the core chelation mechanism.

References

- 1. This compound Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice | PLOS One [journals.plos.org]

- 2. Chemosensitivity of U251 Cells to the Co-treatment of D-Penicillamine and Copper: Possible Implications on Wilson Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Copper(I) complexes of this compound and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The pattern of urinary copper excretion and its response to treatment in patients with Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Measurement of urinary copper excretion after 48-h d-penicillamine cessation as a compliance assessment in Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Penicillamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of penicillamine, a crucial chelating agent and antirheumatic drug. The document details various synthetic routes, including semi-synthesis from penicillin and total synthesis strategies, alongside robust purification and chiral resolution techniques. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key chemical pathways and experimental workflows.

Synthesis of this compound

This compound can be produced through semi-synthetic methods starting from penicillin or via total chemical synthesis. The choice of method often depends on factors such as cost, scalability, and desired stereochemical purity.

Semi-synthesis from Penicillin

A common and historically significant method for producing D-penicillamine involves the hydrolytic degradation of penicillin. This process leverages the readily available penicillin scaffold to yield the desired D-isomer, as the L-isomer is known to be toxic.[1][2]

-

Hydrolysis of Penicillin: A solution of a penicillin salt (e.g., potassium benzylpenicillin) in water is treated with a base, such as sodium hydroxide, to hydrolyze the β-lactam ring and form the corresponding penicilloic acid.[3]

-

Decarboxylation: The penicilloic acid is then decarboxylated by treatment with a strong acid, like hydrochloric acid, to yield the penilloic acid.[3]

-

Formation of Mercuric Salt Complex: The penilloic acid is treated with a mercuric salt (e.g., mercuric chloride) to form a this compound-mercuric salt complex, which precipitates from the solution.[4]

-

Liberation of Free this compound: The collected mercuric salt complex is suspended in water and treated with hydrogen sulfide (B99878) to precipitate mercuric sulfide and liberate the free this compound in solution.[4]

-

Isolation: The free this compound can then be isolated and purified.

A variation of this process involves a nucleophilic reaction with phenylhydrazine (B124118) in a non-aqueous organic solvent following hydrolysis and decarboxylation to yield high-purity D-penicillamine.[5]

Total Synthesis: The Asinger Reaction

The Asinger reaction provides a pathway for the total synthesis of DL-penicillamine (B57612). This multi-component reaction involves the formation of a thiazoline (B8809763) intermediate, which is subsequently converted to this compound.[6][7]

-

Thiazoline Formation: An aldehyde branched at the α-carbon, such as isobutyraldehyde, is reacted with elemental sulfur and ammonia (B1221849) to form a 2-isopropyl-5,5-dimethyl-thiazoline-Δ³.[8] This reaction is typically carried out with azeotropic removal of water, and the thiazoline can be purified by rectification.[6]

-

Carbonitrile Formation: The resulting thiazoline is then reacted with anhydrous hydrogen cyanide to yield the corresponding thiazolidine-4-carbonitrile.[8]

-

Hydrolysis to Carboxamide: The carbonitrile is hydrolyzed with concentrated hydrochloric acid at a temperature between 40°C and 70°C to form the hydrochloride of the thiazolidine-4-carboxamide.[8]

-

Hydrolysis to Carboxylic Acid: Further heating at a higher temperature converts the carboxamide to the hydrochloride of thiazolidine-4-carboxylic acid.[8]

-

Ring Cleavage: The thiazolidine-4-carboxylic acid hydrochloride is then hydrolyzed to yield DL-penicillamine hydrochloride.[8]

Total Synthesis from L-Serine

An alternative total synthesis route utilizes L-serine as a chiral starting material to produce D-penicillamine with high optical purity.[9]

-

Grignard Reaction: A derivative of L-serine ester (e.g., Boc-L-serine methyl ester) undergoes a Grignard reaction with a methyl Grignard reagent to yield a first intermediate.[9]

-

Oxidation: The first intermediate is oxidized to produce a second intermediate.[9]

-

Sulfonylation: The second intermediate is subjected to a sulfonylation reaction to form a third intermediate.[9]

-

Thioesterification: The third intermediate undergoes thioesterification with a sulfurization reagent to create a fourth intermediate.[9]

-

Hydrolysis: The final hydrolysis step yields D-penicillamine.[9]

| Synthesis Route | Starting Material | Key Intermediates | Reported Yield | Reported Purity | Reference |

| Semi-synthesis from Penicillin | Penicillin G Sodium Salt | Penicilloic acid, Phenylhydrazone derivative | 69.0% | 99.3% | [5] |

| Asinger Reaction | Isobutyraldehyde, Sulfur, Ammonia | 2-isopropyl-5,5-dimethyl-Δ³-thiazoline | 79% (for thiazoline intermediate) | Not specified | [8] |

| Total Synthesis from L-Serine | Boc-L-serine methyl ester | Multiple intermediates | 81% | 99.4% (ee 99%) | [9] |

Purification of this compound

Purification is a critical step in the manufacturing of this compound, especially to ensure the removal of the toxic L-enantiomer and other impurities.

Crystallization

Crystallization is a fundamental technique for the purification of D-penicillamine. The crude product can be dissolved in a suitable solvent, often water or a mixture of alcohol and another organic solvent, and then allowed to crystallize, often at reduced temperatures.

-

Dissolve the crude D-penicillamine in a minimal amount of hot water or a specified solvent system (e.g., ethanol/ethyl acetate).[9]

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Formation of Isopropylidene Derivative

To facilitate purification, this compound can be converted to its isopropylidene derivative by reaction with acetone. This derivative can be more easily crystallized and purified.

-

A solution of this compound hydrochloride is mixed with isobutyl acetate (B1210297).

-

The mixture is refluxed under reduced pressure to remove water.

-

The batch is cooled, and the product is filtered.

-

The reactor and the product cake are washed with acetone.

-

The isopropylidene derivative can then be hydrolyzed back to pure this compound hydrochloride by heating in water to distill off the acetone.[3]

Chiral Resolution

Since total synthesis methods often produce a racemic mixture of DL-penicillamine, chiral resolution is essential to isolate the therapeutically active D-enantiomer.

A common method for resolving racemates is the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

The racemic mixture (e.g., a DL-penicillamine derivative) is reacted with an optically active base (e.g., L-lysine) in a suitable solvent like methanol.[10]

-

The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution.

-

The salt is isolated by filtration.

-

The desired enantiomer is then liberated from the salt by treatment with an acid.[10]

Various chromatographic techniques are employed for the analytical and preparative separation of this compound enantiomers.

-

Thin-Layer Chromatography (TLC): DL-Penicillamine can be resolved on TLC plates impregnated with a chiral selector like L-tartaric acid or (R)-mandelic acid.[1]

-

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases, such as those based on teicoplanin (e.g., CHIROBIOTIC T), can be used to separate D- and L-penicillamine.

-

Capillary Electrophoresis (CE): Chiral CE methods using a chiral selector like β-cyclodextrin can achieve baseline separation of DL-penicillamine over a broad pH range.[11]

| Purification/Resolution Method | Principle | Key Reagents/Conditions | Outcome | Reference |

| Crystallization | Differential solubility | Water, Ethanol/Ethyl acetate | Increased purity | [9] |

| Isopropylidene Derivative | Formation of a more easily crystallizable intermediate | Acetone | High purity this compound hydrochloride | [3] |

| Diastereomeric Salt Formation | Separation of diastereomers by fractional crystallization | L-lysine (chiral resolving agent) | Optically pure D-penicillamine derivative | [10] |

| Chiral TLC | Differential interaction with a chiral stationary phase | L-tartaric acid or (R)-mandelic acid as impregnating agent | Separation of D- and L-enantiomers | [1] |

| Chiral HPLC | Enantioselective separation on a chiral column | CHIROBIOTIC T column, mobile phase of 0.1% triethylamine (B128534) acetate (pH 3.8) and ethanol | Baseline separation of enantiomers | |

| Chiral Capillary Electrophoresis | Differential migration in an electric field with a chiral selector | β-cyclodextrin | Quantification of D- and L-penicillamine | [11] |

References

- 1. Direct enantiomeric TLC resolution of dl-penicillamine using (R)-mandelic acid and l-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3281461A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102627592A - Preparation method of high-purity D-penicillamine - Google Patents [patents.google.com]

- 6. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. US4045479A - Process of preparing this compound - Google Patents [patents.google.com]

- 9. CN111909067A - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]

- 10. CA1138776A - Process for producing d-penicillamine and preparation containing same - Google Patents [patents.google.com]

- 11. Separation and determination of chiral composition in this compound tablets by capillary electrophoresis in a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological History of Penicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a sulfhydryl-containing amino acid derived from the degradation of penicillin, holds a unique position in the history of pharmacology. Initially identified as a chemical curiosity, its journey to becoming a therapeutic agent for a range of debilitating diseases is a testament to serendipitous observation, meticulous scientific inquiry, and the pioneering spirit of researchers. This in-depth technical guide explores the discovery, history, and pharmacological underpinnings of this compound, providing detailed experimental insights and quantitative data for the scientific community.

Discovery and Initial Synthesis

The story of this compound begins not with a targeted drug discovery program, but as a byproduct of research into the structure of penicillin during World War II.

Identification as a Penicillin Degradation Product

In the early 1940s, as scientists worked to elucidate the structure of penicillin, a novel sulfur-containing amino acid was isolated from its acid hydrolysates. This compound was named "this compound."

First Synthesis by Cornforth and Robinson

The first successful chemical synthesis of this compound was achieved by Sir John Cornforth under the supervision of Sir Robert Robinson.[1] This seminal work provided a means to produce the compound for further investigation, independent of penicillin degradation.

The Pioneering Use in Wilson's Disease

The therapeutic potential of this compound was first realized in the treatment of Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation.

Dr. John Walshe's Landmark Discovery

In 1956, Dr. John Walshe, a British neurologist, published a groundbreaking paper in The American Journal of Medicine detailing the successful use of this compound to treat Wilson's disease.[2][3] Having observed the presence of this compound in the urine of patients treated with penicillin, he hypothesized that its chemical structure would make it an effective copper chelating agent.[4][5]

Early Experimental Evidence and Quantitative Data

Walshe's initial experiments provided compelling evidence for this compound's efficacy. After administering the drug to himself to ensure its safety, he gave it to a patient with Wilson's disease and observed a remarkable tenfold increase in urinary copper excretion.[4] This demonstrated the drug's potent ability to mobilize and eliminate excess copper from the body.

The following table summarizes the key quantitative findings from early studies on this compound in Wilson's disease:

| Parameter | Pre-treatment (Basal) | Post-penicillamine Challenge | Post-treatment (1-2 years) |

| Urinary Copper Excretion (µ g/24h ) - Pre-symptomatic Patients | 207.93 | Significant Increase | Significant Decrease |

| Urinary Copper Excretion (µ g/24h ) - Hepatic Wilson's Disease | 465.75 | Significant Increase | Significant Decrease |

| Urinary Copper Excretion (µ g/24h ) - Neurological Wilson's Disease | 305.58 | Highest Increase | Significant Decrease |

Data compiled from Walshe, J. M. (2011). The pattern of urinary copper excretion and its response to treatment in patients with Wilson's disease. QJM: An International Journal of Medicine, 104(9), 775-778.[6]

Mechanism of Action in Wilson's Disease: Chelation

The primary mechanism of this compound in Wilson's disease is its action as a chelating agent. The sulfhydryl group (-SH) in the this compound molecule has a high affinity for divalent metal ions, including copper (Cu²⁺). It forms a stable, water-soluble complex with copper, which is then readily excreted by the kidneys.

Application in Rheumatoid Arthritis

Following its success in Wilson's disease, the therapeutic scope of this compound expanded to include the treatment of severe, active rheumatoid arthritis (RA).

Early Clinical Trials and Efficacy

The first successful use of this compound in rheumatoid arthritis was reported in 1964.[1] Subsequent clinical trials demonstrated its efficacy as a disease-modifying antirheumatic drug (DMARD). A Cochrane review of six trials involving 683 patients provided the following quantitative data on the effectiveness of D-penicillamine compared to placebo:[7][8]

| Outcome Measure | Dosage | Standardized Mean Difference (95% CI) |

| Tender Joint Counts | Moderate (500 to <1000mg/day) | -0.51 (-0.88, -0.14) |

| High (≥1000mg/day) | -0.51 (-0.93, -0.08) | |

| Pain | Moderate (500 to <1000mg/day) | -0.56 (-0.87, -0.26) |

| High (≥1000mg/day) | -0.65 (-0.97, -0.32) | |

| Physician's Global Assessment | Moderate (500 to <1000mg/day) | -0.97 (-1.25, -0.70) |

| Outcome Measure | Dosage | Weighted Mean Difference (mm/hr) |

| Erythrocyte Sedimentation Rate (ESR) | Moderate (500 to <1000mg/day) | -10.65 |

| High (≥1000mg/day) | -14.39 |

These results indicate a statistically significant benefit of D-penicillamine in reducing disease activity in patients with rheumatoid arthritis.[7][8]

Immunomodulatory Mechanism of Action

The mechanism of action of this compound in rheumatoid arthritis is more complex than its chelating effect and is primarily immunomodulatory. It is known to:

-

Reduce the number of T-lymphocytes: this compound has been shown to inhibit T-lymphocyte proliferation.[9][10][11]

-

Inhibit macrophage function: It can modulate macrophage activity, a key player in the inflammatory cascade of RA.[9][12][13]

-

Decrease Interleukin-1 (IL-1) production: this compound can inhibit the production of the pro-inflammatory cytokine IL-1.[9][14][15]

-

Decrease rheumatoid factor: It leads to a reduction in the levels of rheumatoid factor, an autoantibody implicated in RA.[9]

-

Prevent collagen cross-linking: This action may contribute to its effects on the connective tissue.[9]

Experimental Protocols: Synthesis of D-Penicillamine from Penicillin G

The following provides a detailed methodology for the synthesis of D-penicillamine from Penicillin G, based on established protocols.

Materials

-

Potassium Penicillin G

-

Sodium Hydroxide (B78521)

-

Hydrochloric Acid

-

Mercuric Chloride

-

Phenylhydrazine

-

Hydrogen Sulfide (B99878)

-

Acetone

-

Various solvents (e.g., water, isobutyl acetate)

Step-by-Step Procedure

Step 1: Alkaline Hydrolysis of Penicillin G [16][17]

-

Dissolve potassium benzylpenicillin in distilled water at room temperature.

-

Slowly add a solution of sodium hydroxide over a period of 30 minutes.

-

Stir the solution for two hours at room temperature to hydrolyze the penicillin to the corresponding penicilloic acid.

Step 2: Decarboxylation to Penilloic Acid [16]

-

While maintaining room temperature, slowly add concentrated hydrochloric acid.

Step 3: Formation of the Mercuric Salt Complex [16]

-

Add the solution from Step 2 to a solution of mercuric chloride over 30 minutes. This will yield the mercuric salt complex of this compound.

Step 4: Removal of Benzylpenilloaldehyde [16]

-

Warm the filtrate from Step 3 to 50°C and slowly add phenylhydrazine.

-

Cool the mixture to room temperature and add concentrated hydrochloric acid.

-

Filter the precipitated benzylpenilloaldehyde phenylhydrazone.

Step 5: Conversion to this compound [16]

-

To the filtrate from Step 4, add hydrogen sulfide at 25°C.

-

Filter the precipitated mercuric sulfide.

-

Concentrate the filtrate under reduced pressure.

Step 6: Purification via Isopropylidene Derivative [16]

-

Mix the concentrated filtrate with isobutyl acetate (B1210297) and reflux under reduced pressure to form the isopropylidene derivative.

-

Further purification steps, such as crystallization, can be employed to obtain high-purity D-penicillamine.

Conclusion

The history of this compound is a compelling narrative of scientific discovery, moving from an incidental finding to a targeted therapeutic intervention. Its dual role as a potent chelating agent and a nuanced immunomodulator has provided invaluable treatment options for patients with Wilson's disease and rheumatoid arthritis. This guide has provided a technical overview of its discovery, key experimental data that established its efficacy, and detailed protocols for its synthesis. Continued research into the precise molecular mechanisms of this compound may yet unveil further therapeutic applications for this remarkable molecule.

References

- 1. This compound, a new oral therapy for Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scispace.com [scispace.com]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. John Michael Walshe – Born 24 April 1920, Died 14 October 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pattern of urinary copper excretion and its response to treatment in patients with Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for treating rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Some immunological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Letter: Effect of this compound on peripheral-blood lymphocytes in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of D-penicillamine in vitro and in vivo on macrophage phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-penicillamine-induced autoimmunity: relationship to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of antirheumatic drugs on interleukin 1 (IL-1) activity and IL-1 and IL-1 inhibitor production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-penicillamine inhibition of interleukin-1 production: a possible mechanism for its effect on synovial collagen synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US3281461A - Process for preparing this compound - Google Patents [patents.google.com]

- 17. CN102627592A - Preparation method of high-purity D-penicillamine - Google Patents [patents.google.com]

The Thiol Group of Penicillamine: A Locus of Potent Biochemical Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Penicillamine, a chiral trifunctional amino acid, harbors a sulfhydryl (thiol) group that dictates its diverse and potent biochemical activities. This thiol moiety is the cornerstone of its therapeutic applications, acting as a chelator, a participant in disulfide exchange reactions, and a modulator of various signaling pathways. This technical guide provides a comprehensive exploration of the biochemical properties of this compound's thiol group, offering insights for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties of the Thiol Group

The reactivity and function of this compound's thiol group are fundamentally governed by its physicochemical properties, particularly its acidity (pKa) and redox potential.

Acidity (pKa)

The thiol group of this compound exhibits a pKa value that is crucial for its biological activity, as it determines the proportion of the reactive thiolate anion (S⁻) at physiological pH.

| Functional Group | pKa Value |

| Thiol (β-thiol) | 10.5[1][2] |

| α-Amino | 7.9[1][2] |

| Carboxyl | 1.8[1][2] |

Table 1: Dissociation constants (pKa) of this compound's functional groups.

At physiological pH (around 7.4), the thiol group of this compound exists predominantly in its protonated form (R-SH). However, the equilibrium allows for a sufficient concentration of the thiolate anion to engage in nucleophilic reactions, which are central to its mechanism of action.

Redox Properties

While a standard redox potential for the this compound thiol/disulfide couple is not extensively reported, its redox activity is evident in its antioxidant properties and its interaction with metal ions. The thiol group can undergo oxidation to form a disulfide, and it can participate in redox cycling with transition metals like copper. This reactivity is harnessed in its therapeutic effects but can also contribute to the generation of reactive oxygen species (ROS) under certain conditions.[3][4] this compound is thought to decrease excess copper levels in Wilson's disease by reducing Cu(II) to Cu(I).[5]

Key Biochemical Reactions of the Thiol Group

The thiol group of this compound is the primary site of three major types of biochemical reactions: metal chelation, disulfide exchange, and thiazolidine (B150603) formation.[6]

Metal Chelation

This compound is a potent chelating agent, a property conferred by its thiol, amino, and carboxyl groups.[6][7][8] The thiol group, with its high affinity for heavy metals, plays a pivotal role in this function.[9]

Copper Chelation in Wilson's Disease: The primary therapeutic application of this compound is in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[7][10] The thiol group of this compound binds to excess copper, forming a stable, soluble complex that is readily excreted in the urine.[7][8][10] Mechanistically, this compound binds to free copper through its sulfhydryl group, forming a soluble complex that, in turn, promotes urinary copper excretion.[9]

Disulfide Exchange

The thiol group of this compound can readily undergo disulfide exchange reactions with other thiol-containing molecules, most notably cysteine.

Cystinuria Treatment: In the management of cystinuria, a condition characterized by the formation of cystine kidney stones, this compound's thiol group reacts with cystine (a disulfide of cysteine) to form a mixed disulfide of this compound and cysteine.[1][8] This mixed disulfide is significantly more soluble than cystine, preventing stone formation and facilitating its excretion.[1][8]

Modulation of Signaling Pathways

The biochemical activity of this compound's thiol group extends to the modulation of various cellular signaling pathways, contributing to its therapeutic effects in autoimmune diseases like rheumatoid arthritis.

Metallothionein (B12644479) Induction

This compound has been shown to induce the expression of metallothioneins, a family of cysteine-rich proteins that bind heavy metals. This induction is dependent on the presence of intracellular copper.[7] this compound is thought to mobilize copper from other cellular ligands, making it available to induce metallothionein synthesis.[7] This action contributes to the detoxification and sequestration of excess copper.[6]

T-Cell Modulation in Rheumatoid Arthritis

In the context of rheumatoid arthritis, this compound's mechanism of action is thought to involve the modulation of T-cell activity.[11] It has been shown to reduce the numbers of T-lymphocytes and inhibit macrophage function.[12] this compound can also interfere with the formation of cross-links between tropocollagen molecules.[11] The thiol group is considered a key structural feature for this activity.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biochemical properties of this compound's thiol group.

Determination of Thiol pKa by Spectrophotometry

This protocol is adapted from methods used for the spectrophotometric determination of this compound.[14][15][16]

Principle: The absorbance of a solution containing this compound and a pH-sensitive chromogenic reagent is measured across a range of pH values. The change in absorbance reflects the ionization state of the thiol group, allowing for the determination of its pKa.

Materials:

-

D-Penicillamine

-

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL)

-

Buffer solutions of varying pH (e.g., phosphate, borate)

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of D-penicillamine in distilled water.

-

Prepare a stock solution of NBD-CL in methanol.

-

For each pH value to be tested, prepare a reaction mixture in a volumetric flask containing a fixed concentration of D-penicillamine, a fixed concentration of NBD-CL, and the appropriate buffer.

-

Allow the reaction to proceed for a set time at a constant temperature.

-

Measure the absorbance of the resulting colored adduct at its maximum absorption wavelength (around 468 nm for the NBD-CL adduct).[16]

-

Plot the absorbance values against the corresponding pH values.

-

The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Assessment of Antioxidant Capacity using the CUPRAC Assay

This protocol is based on the Cupric Reducing Antioxidant Capacity (CUPRAC) assay.[3][17][18]

Principle: The CUPRAC method measures the ability of an antioxidant to reduce Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex, which has a characteristic orange-yellow color with maximum absorption at 450 nm.

Materials:

-

D-Penicillamine

-

CUPRAC Reagent A (Copper(II) chloride solution)

-

CUPRAC Reagent B (Neocuproine solution)

-

CUPRAC Reagent C (Ammonium acetate (B1210297) buffer, pH 7)

-

Trolox (as a standard)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a standard curve using various concentrations of Trolox.

-

Prepare solutions of D-penicillamine at different concentrations.

-

In a 96-well microplate, add the sample or standard solution.

-

Add CUPRAC Reagent A to each well.

-

Add CUPRAC Reagent B to each well.

-

Add CUPRAC Reagent C to each well to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Read the absorbance at 450 nm.

-

Calculate the antioxidant capacity of this compound relative to the Trolox standard.

Quantification of Copper Chelation

This protocol is based on a method using the copper-specific chromogenic indicator, bathocuproinedisulfonic acid (BCS).[19]

Principle: BCS forms a colored complex with Cu(I). In the presence of a chelator like this compound, the copper will be sequestered, leading to a decrease in the absorbance of the Cu(I)-BCS complex. This change in absorbance is proportional to the amount of copper chelated by this compound.

Materials:

-

D-Penicillamine

-

Copper(II) sulfate (B86663) or chloride solution

-

Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) solution

-

Ascorbic acid (to reduce Cu(II) to Cu(I))

-

Buffer solution (e.g., acetate buffer, pH 4.5-7.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of the Cu(I)-BCS complex by mixing copper sulfate, ascorbic acid, and BCS in the appropriate buffer.

-

Measure the initial absorbance of the Cu(I)-BCS complex at its maximum absorption wavelength.

-

Add a known concentration of D-penicillamine solution to the Cu(I)-BCS complex.

-

Allow the mixture to equilibrate.

-

Measure the final absorbance of the solution.

-

The decrease in absorbance is used to calculate the amount of copper chelated by this compound. The stoichiometry of the this compound-copper complex can also be estimated.

Conclusion

The thiol group of this compound is a remarkably versatile functional moiety that underpins its therapeutic efficacy across a range of diseases. Its ability to chelate heavy metals, participate in disulfide exchange reactions, and modulate key signaling pathways highlights the intricate relationship between chemical structure and biological function. A thorough understanding of the biochemical properties of this thiol group is paramount for the rational design of new therapeutic agents and for optimizing the clinical use of this compound. This guide provides a foundational understanding for researchers and clinicians working to harness the therapeutic potential of this unique molecule.

References

- 1. This compound ameliorates intestinal barrier damage in dextran sulfate sodium-induced experimental colitis mice by inhibiting cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The interactions of this compound with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of D-penicillamine on metallothionein mRNA levels and copper distribution in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. D-penicillamine induces rat hepatic metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Spectrophotometric Determination of Captopril and this compound through the Use of Ligand Exchange Complexation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciepub.com [sciepub.com]

- 16. Development and Validation of Spectrophotometric Method for Determination of this compound (PA) in Pharmaceutical Formulation Using 4-Choro-Nitrobenzo-2-Oxa-1, 3-Diazol (NBD-CL) [pubs.sciepub.com]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines [pubmed.ncbi.nlm.nih.gov]

Penicillamine Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of penicillamine, its associated byproducts, and the experimental protocols for their analysis. The information presented is critical for understanding the stability of this compound, ensuring the quality and safety of pharmaceutical formulations, and guiding the development of robust analytical methods.

Introduction to this compound and its Stability

D-penicillamine, a chelating agent and a disease-modifying antirheumatic drug (DMARD), is a synthetic derivative of the amino acid cysteine. Its therapeutic efficacy is intrinsically linked to its chemical structure, particularly the free sulfhydryl group, which is also the primary site of its degradation. Understanding the degradation pathways of this compound is paramount for ensuring its stability in pharmaceutical formulations and for identifying potential impurities that may arise during manufacturing, storage, or in vivo metabolism.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation and identify the resulting byproducts.

This compound Degradation Pathways

This compound degrades through several pathways, both in vivo and in vitro. The major degradation routes involve oxidation of the sulfhydryl group, leading to the formation of various disulfides. Other pathways include S-methylation and N-acetylation, which are primarily metabolic routes. Under certain conditions, particularly as a degradation product of penicillins, other related substances can be formed.

Oxidative Degradation

Oxidation is the most significant degradation pathway for this compound. The free sulfhydryl group is readily oxidized, especially in the presence of metal ions like copper, to form this compound disulfide. This process can also lead to the formation of mixed disulfides with endogenous thiols such as cysteine and glutathione.

Key Oxidative Degradation Byproducts:

-

This compound Disulfide: The primary product of this compound oxidation.

-

This compound-Cysteine Disulfide: A mixed disulfide formed by the reaction of this compound with cysteine.

-

This compound-Glutathione Mixed Disulfide: A mixed disulfide formed with glutathione.

-

This compound Trisulfide: An impurity that can be formed under certain oxidative conditions.[1]

-

Hydrogen Peroxide: Generated as a byproduct of copper-catalyzed oxidation of this compound.

Metabolic Pathways

In vivo, this compound undergoes metabolic transformations that can be considered a form of degradation or inactivation. These pathways include:

-

S-methylation: Formation of S-methyl-D-penicillamine.

-

N-acetylation: Formation of N-acetyl-D-penicillamine.

Degradation as a Byproduct of Penicillins

This compound itself can be a degradation product of penicillin antibiotics. Under acidic conditions, penicillins can hydrolyze to form various products, including this compound.[2] Another related degradation product formed from penicillins under specific pH conditions is N-formylthis compound.

Other Degradation Products and Impurities

Forced degradation studies have identified other potential impurities and byproducts, including:

-

Thiazolidine Carboxylic Acid [1]

-

Thiazolidine Carboxamide [1]

-

Thiazolidine Carbonitrile [1]

-

Dihydrothiazole [1]

The following diagram illustrates the primary degradation pathways of this compound.

Quantitative Data on this compound Degradation

| Stress Condition | Key Degradation Byproducts Observed | Reported Degradation Level |

| Acidic Hydrolysis | This compound Disulfide, this compound-Cysteine Disulfide | Significant degradation observed, but specific percentages vary. |

| Alkaline Hydrolysis | This compound Disulfide | Significant degradation observed. |

| **Oxidative (e.g., H₂O₂) ** | This compound Disulfide, this compound Trisulfide, Hydrogen Peroxide | Often the most significant degradation pathway. |

| Thermal | This compound Disulfide and other minor impurities | Degradation is temperature-dependent. |

| Photolytic | This compound Disulfide and other minor impurities | Degradation depends on the intensity and wavelength of light. |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on this compound and for the analysis of its degradation products.

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific formulation and regulatory requirements. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

4.1.1. Materials and Reagents

-

This compound drug substance or drug product

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol or acetonitrile (B52724) (HPLC grade)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

4.1.2. Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).

4.1.3. Stress Conditions

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).

-

Neutralize the solution with an equivalent amount of NaOH before analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Follow the same procedure as for acidic hydrolysis.

-

Neutralize the solution with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period.

-

Analyze the solution at various time points.

-

-

Thermal Degradation:

-

Expose the solid drug substance or drug product to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

-

For solutions, heat the stock solution at a specified temperature (e.g., 60°C).

-

-

Photolytic Degradation:

-

Expose the drug substance or drug product (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

The following diagram illustrates a typical experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products. The following is a representative HPLC method; however, it may require optimization for specific applications.

4.2.1. Chromatographic Conditions

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm). A photodiode array (PDA) detector is recommended for peak purity analysis.

-

Injection Volume: 20 µL

4.2.2. Derivatization (Optional but Recommended for Enhanced Sensitivity)

Due to the lack of a strong chromophore, derivatization of the thiol group of this compound can significantly enhance its detection.

-

Derivatizing Agent: N-(1-pyrenyl)maleimide (NPM) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5][6]

-

Procedure: The derivatization reaction is typically carried out pre-column by mixing the sample with the derivatizing agent under specific pH and temperature conditions, followed by a defined incubation time.[6]

4.2.3. Method Validation

The stability-indicating method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

The degradation of this compound is a complex process involving multiple pathways, with oxidation being the most prominent. A thorough understanding of these pathways and the resulting byproducts is essential for the development of stable pharmaceutical formulations and for ensuring patient safety. The implementation of robust forced degradation studies and validated stability-indicating analytical methods, as outlined in this guide, is a regulatory requirement and a critical component of the drug development lifecycle. The provided protocols and diagrams serve as a valuable resource for researchers and scientists working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A kinetic analysis of the acidic degradation of penicillin G and confirmation of this compound as a degradation product - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Antioxidant Properties of Penicillamine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillamine, a chelating agent derived from the hydrolysis of penicillin, is well-established in clinical practice for conditions such as Wilson's disease and rheumatoid arthritis.[1] Beyond its primary therapeutic applications, this compound exhibits a complex and multifaceted profile of antioxidant and, paradoxically, pro-oxidant activities in vitro. Its chemical structure, featuring a key sulfhydryl group, enables it to participate in various redox reactions, including free radical scavenging and metal ion chelation.[2][3][4] This guide provides a comprehensive technical overview of the in vitro antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from key assays, and providing standardized experimental protocols to facilitate further research and development.

Core Mechanisms of Antioxidant Action

The antioxidant activity of this compound is not attributed to a single mechanism but rather a combination of complementary actions. These primarily include direct free radical scavenging and the chelation of transition metal ions that catalyze the formation of reactive oxygen species (ROS).

Free Radical Scavenging

This compound has demonstrated the capacity to directly interact with and neutralize various oxygen-derived free radicals.[5] The thiol (-SH) group is central to this activity, as it can donate a hydrogen atom to a radical, thereby stabilizing it.

-

Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is one of the most reactive and damaging ROS. Studies have shown that this compound can effectively quench or trap •OH radicals, thereby protecting biological molecules like hyaluronate from depolymerization.[5][6]

-

Superoxide (B77818) Radical (O₂•⁻) Interaction: In the presence of copper, this compound can participate in reactions that generate superoxide radicals.[7] However, its complexes have also been shown to possess radical-scavenging activity in assays where multiple ROS, including superoxide, are present.[8]

-

DPPH and ABTS Radical Scavenging: Standard in vitro assays confirm that this compound and its derivatives can scavenge stable synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[9][10]

Metal Chelation

This compound is a potent chelating agent for various transition metals, including copper (Cu), iron (Fe), lead (Pb), and mercury (Hg).[3][11][12][13] This is a critical aspect of its antioxidant potential, as these metals (particularly copper and iron) can catalyze the Fenton and Haber-Weiss reactions, which produce highly reactive hydroxyl radicals. By sequestering these metal ions, this compound prevents them from participating in redox cycling and ROS generation.[2] For instance, it has been shown to remove iron from sites of action, thereby inhibiting lipid peroxidation.[2]

Dual Role: Antioxidant vs. Pro-oxidant Activity

It is crucial to recognize that under specific in vitro conditions, this compound can exhibit pro-oxidant effects. This duality is often dependent on the concentration of this compound and the presence of transition metals.

-

Reduction of Metal Ions: this compound can reduce inert Fe(III) to the more reactive Fe(II).[5] While this contributes to its ferric reducing power (an antioxidant measure), the resulting Fe(II) can then react with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (Fenton reaction).[5]

-

Copper-Catalyzed H₂O₂ Generation: In the presence of copper ions, the oxidation of this compound is catalyzed, leading to the consumption of oxygen and the stoichiometric formation of hydrogen peroxide (H₂O₂) and superoxide radicals.[7][14][15]

-

Thiyl Radical Formation: The initial scavenging action of this compound results in the formation of a thiyl radical (PS•). This radical can react with a this compound anion (PS⁻) to form a disulfide radical anion (PSSP•⁻), which may, in turn, reduce molecular oxygen to generate further ROS, shifting the balance from an antioxidant to a pro-oxidant effect over time.[6][10]

Quantitative Analysis of In Vitro Antioxidant Activity

Quantitative data on the antioxidant capacity of this compound is essential for comparative analysis. The following tables summarize available data from the literature. Note that activity can be highly dependent on the specific assay conditions.

Table 1: Radical Scavenging and Lipid Peroxidation Inhibition

| Assay Type | Substrate/System | This compound Form | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Luminol Chemiluminescence | Mice brain homogenate | TNIC-Penicillamine Complex | 3.6 | [8] |

| Lipid Peroxidation | Spontaneous | TNIC-Penicillamine Complex | 21.4 | [8] |

| Lipid Peroxidation | Iron-induced in rat brain | D-Penicillamine | Inhibitory at >50 µM | [2] |

| Peroxynitrite Scavenging | Tyrosine nitration | this compound | Less effective than catechin (B1668976) |[16] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the radicals.

Detailed Experimental Protocols

Standardized protocols are critical for reproducible assessment of antioxidant properties.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The DPPH radical has a deep violet color in solution with a strong absorbance maximum at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow and a decrease in absorbance.[17][18]

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol).

-

This compound stock solution and serial dilutions in the same solvent.

-

Positive control (e.g., Trolox, Ascorbic Acid).

-

Solvent (Methanol or Ethanol).

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control.[17]

-

In a 96-well microplate, add a fixed volume of the sample or standard to each well (e.g., 100 µL).[17]

-

Add a fixed volume of the DPPH working solution to all wells (e.g., 100 µL).[17]

-

Prepare a control well containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[17]

-

Measure the absorbance at 517 nm using a microplate reader.[17]

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[17] The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.[17]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: At a low pH (3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorbance maximum at 593 nm.[19][20] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.

-

Reagents:

-

FRAP Reagent: Prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[20]

-

This compound stock solution and serial dilutions.

-

Ferrous sulfate (B86663) (FeSO₄) standard solutions for calibration curve.

-

-

Procedure:

-

Calculation: A standard curve is generated using the absorbance values of the FeSO₄ standards. The FRAP value of the sample is calculated from this curve and is typically expressed as µM of Fe(II) equivalents.[17]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺).

-

Principle: ABTS is oxidized by potassium persulfate to produce the ABTS•⁺ chromophore, which is a blue-green radical with a characteristic absorbance at 734 nm.[21] Antioxidants in the sample reduce the ABTS•⁺ back to the colorless neutral form, and the decrease in absorbance is measured.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

Solvent (e.g., water, ethanol, or phosphate-buffered saline).

-

This compound stock solution and serial dilutions.

-

Positive control (e.g., Trolox).

-

-

Procedure:

-

Generate the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]

-

Dilute the ABTS•⁺ stock solution with the appropriate solvent to obtain a working solution with an absorbance of 0.700 ± 0.020 at 734 nm.[21]

-

In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL).

-

Add a large volume of the ABTS•⁺ working solution (e.g., 190 µL).

-

Incubate at room temperature for a set time (e.g., 6-10 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.[21]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. D-penicillamine affects lipid peroxidation and iron content in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical basis for pharmacological and therapeutic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of D-penicillamine on a model of oxygen-derived free radical mediated tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of pro- and anti-oxidative properties of D-penicillamine in a system comprising high-molar-mass hyaluronan, ascorbate, and cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Penicillamine: analysis of the mechanism of copper-catalyzed hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Influence of Cationic Nitrosyl Iron Complex with this compound Ligands on Model Membranes, Membrane-Bound Enzymes and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]

- 12. Novel D-penicillamine carrying nanoparticles for metal chelation therapy in Alzheimer's and other CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. "TARGETING THE METAL CHELATOR D-PENICILLAMINE TO EXPLOIT THE ELEVATED C" by Anshul Gupte [uknowledge.uky.edu]

- 15. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Penicillamine Enantiomers: A Technical Guide to Their Distinct Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a derivative of the antibiotic penicillin, is a chiral molecule existing as two distinct enantiomers: D-penicillamine and L-penicillamine. While chemically similar, these stereoisomers exhibit profoundly different biological activities and toxicological profiles. This technical guide provides an in-depth exploration of the therapeutic effects of D-penicillamine and the characteristic toxicity of its L-enantiomer, focusing on their underlying mechanisms of action. The information is presented to aid researchers and drug development professionals in understanding the critical importance of stereochemistry in pharmacology.

Core Biological Activities and Mechanisms

The biological activities of this compound enantiomers are starkly divergent. D-penicillamine is a clinically significant therapeutic agent, whereas L-penicillamine is toxic and not used therapeutically.[1][2]

D-Penicillamine: The Therapeutic Enantiomer

D-penicillamine is employed as a chelating agent and an immunomodulatory drug.[2] Its therapeutic applications include the treatment of Wilson's disease, cystinuria, and severe, active rheumatoid arthritis in patients who have not responded to conventional therapies.[2]

The mechanisms of action of D-penicillamine are multifaceted:

-

Chelation of Heavy Metals: D-penicillamine effectively chelates heavy metals, particularly copper. In Wilson's disease, a genetic disorder leading to copper accumulation, D-penicillamine binds to excess copper, forming a stable, soluble complex that is excreted in the urine.[3]

-

Disulfide Exchange: In cystinuria, an inherited disease causing the formation of cystine kidney stones, D-penicillamine interacts with cystine to form a more soluble mixed disulfide, this compound-cysteine disulfide, which is readily excreted.

-

Immunomodulation: In rheumatoid arthritis, D-penicillamine's therapeutic effect is attributed to its immunomodulatory properties. It has been shown to reduce the numbers of T-lymphocytes and inhibit macrophage function.[4] This is thought to occur through the generation of hydrogen peroxide in the presence of copper ions, which inhibits T-lymphocyte proliferation.[5]

L-Penicillamine: The Toxic Enantiomer

The L-enantiomer of this compound is known to be toxic, primarily due to its interference with vitamin B6 (pyridoxine) metabolism.[1][2] L-penicillamine acts as an antagonist to pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, which is a crucial cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism.[6]

The primary mechanism of L-penicillamine's toxicity involves the formation of a stable thiazolidine (B150603) ring with the aldehyde group of PLP. This reaction inactivates PLP, leading to the inhibition of PLP-dependent enzymes. L-penicillamine is a more potent inhibitor of these enzymes than D-penicillamine because it more closely mimics the L-amino acid substrates that these enzymes naturally act upon.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the efficacy and toxicity of this compound enantiomers.

Table 1: Efficacy of D-Penicillamine in Rheumatoid Arthritis (6-Month Clinical Trial Data)

| Outcome Measure | Dosage of D-Penicillamine | Standardized Mean Difference (95% CI) vs. Placebo | Reference |

| Tender Joint Count | Moderate (<1000 mg/day) | -0.51 (-0.88, -0.14) | [1] |

| Pain | Moderate (<1000 mg/day) | -0.56 (-0.87, -0.26) | [1] |

| Physician's Global Assessment | Moderate (<1000 mg/day) | -0.97 (-1.25, -0.70) | [1] |

Table 2: Toxicity Profile of D-Penicillamine in Rheumatoid Arthritis

| Adverse Reaction | Incidence | Reference |

| Any Toxic Reaction | 62% | |

| Mucocutaneous Reactions | 28% | |

| Proteinuria | 14% | |

| Hematologic Toxicity | 11% | |

| Gastrointestinal Intolerance | 12% |

Table 3: Inhibition of Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes by L-Penicillamine

| Enzyme | Organism/Tissue Source | Inhibitory Effect | Quantitative Data (IC50/Ki) | Reference |

| Serine Palmitoyltransferase (SPT) | Sphingomonas paucimobilis | L-Penicillamine is a more potent inhibitor than L-cysteine. Inactivated SPT can be partially reactivated by dialysis against PLP. | Not specified | |

| Alanine (B10760859) Aminotransferase | Rat Liver | L-penicillamine inhibits the enzyme. | Not specified |

Experimental Protocols

Protocol for Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a method for the separation and quantification of D- and L-penicillamine using pre-column derivatization with Marfey's reagent followed by reversed-phase HPLC.

Materials:

-

This compound sample (D-, L-, or mixed enantiomers)

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Poroshell HPH C18 column (or equivalent)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation and Derivatization: a. Dissolve a known amount of the this compound sample in water. b. To an aliquot of the sample solution, add a solution of Marfey's reagent in acetone. c. Add sodium bicarbonate solution to adjust the pH to ~9.0. d. Incubate the mixture at 40°C for 1 hour. e. After incubation, cool the reaction mixture to room temperature and neutralize with hydrochloric acid. f. Dilute the derivatized sample with the mobile phase to the desired concentration for injection.

-

HPLC Analysis: a. Column: Poroshell HPH C18 (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.5% aqueous orthophosphoric acid. c. Mobile Phase B: Acetonitrile. d. Gradient Elution:

- 0-15 min: 20-80% B

- 15-20 min: 80% B

- 20-22 min: 80-20% B